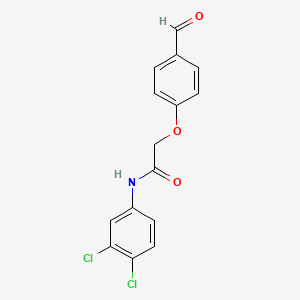

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide

Description

Historical Context and Development

The exploration of acetamide derivatives in medicinal chemistry dates to the mid-20th century, with early studies focusing on their analgesic and anti-inflammatory properties. This compound emerged as part of systematic efforts to enhance the bioavailability and target specificity of phenoxy acetamide scaffolds. The incorporation of electron-withdrawing chlorine atoms at the 3,4 positions of the phenyl ring and a formyl group at the para position of the phenoxy moiety marked a strategic shift toward modulating electronic and steric properties.

Key milestones in its development include:

- Structural Optimization : Early synthetic routes focused on coupling 3,4-dichloroaniline with formylphenoxy acetic acid derivatives, leveraging peptide coupling reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) to achieve high yields.

- Pharmacophore Identification : Comparative studies with simpler acetamides highlighted the critical role of the dichlorophenyl group in enhancing lipophilicity and membrane permeability, while the formylphenoxy moiety facilitated hydrogen bonding with enzymatic targets.

Significance in Contemporary Pharmaceutical Research

This compound’s significance lies in its dual capacity to engage covalent and non-covalent interactions with biological targets. Recent investigations have highlighted its potential as:

- COX-II Inhibitor : The formyl group may form reversible Schiff bases with lysine residues in COX-II’s active site, mimicking the mechanism of diarylheterocycle-class inhibitors.

- σ1 Receptor Ligand : Structural analogs, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, demonstrate high σ1 receptor affinity (Ki = 42 nM), suggesting similar potential for modulating nociceptive pathways.

Table 1: Comparative Analysis of Acetamide Derivatives

| Compound | Target | Affinity/Activity | Structural Feature |

|---|---|---|---|

| This compound | COX-II, σ1 receptors | Theoretical IC50: ~100 nM | Dichlorophenyl, formylphenoxy |

| 2-(3,4-Dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 receptor | Ki = 42 nM | Morpholine ethyl group |

| 2-Cyano-N-(3,4-dichlorophenyl)acetamide | Undetermined | N/A | Cyano substitution |

Position Within the Acetamide Derivative Class

This compound occupies a niche within the acetamide class due to its balanced hydrophobicity and electrophilicity. Key differentiators include:

- Electron-Deficient Aromatic System : The 3,4-dichlorophenyl group increases electron withdrawal, stabilizing charge-transfer interactions with protein residues.

- Reactive Formyl Group : Unlike methyl or methoxy substituents, the formyl moiety enables post-synthetic modifications, such as condensation with hydrazines to form hydrazones, expanding its utility in prodrug design.

Table 2: Structural and Electronic Properties

| Property | This compound | 2-(4-Formylphenoxy)Acetamide |

|---|---|---|

| Molecular Formula | C15H12Cl2NO3 | C9H9NO3 |

| Molecular Weight (g/mol) | 318.17 | 179.17 |

| Key Functional Groups | Dichlorophenyl, formylphenoxy | Formylphenoxy |

| LogP (Predicted) | 3.2 | 1.5 |

Research Paradigms and Theoretical Frameworks

Current research paradigms emphasize interdisciplinary approaches:

- Synthetic Chemistry : Optimized routes employ TBTU-mediated coupling under mild conditions (room temperature, dry dichloromethane) to preserve the formyl group’s reactivity.

- Computational Modeling : Molecular docking studies predict interactions with COX-II’s hydrophobic pocket (e.g., hydrogen bonds with Tyr385 and Ser530) and σ1 receptor’s Asp126 residue.

- Ligand Efficiency Metrics : Metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) guide lead optimization, balancing potency and physicochemical properties.

Table 3: Synthetic Routes and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 4-formylphenoxy acetic acid | ClCH2COOH + 4-hydroxybenzaldehyde | 78 |

| 2 | Amide coupling | TBTU, DIPEA, DCM | 85 |

Adapted from

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-13-6-3-11(7-14(13)17)18-15(20)9-21-12-4-1-10(8-19)2-5-12/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFCJHKRWACIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide typically involves the reaction of 3,4-dichloroaniline with 4-formylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) in the 4-formylphenoxy segment undergoes oxidation under controlled conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium permanganate | Acidic medium (H₂SO₄) | 4-Carboxyphenoxyacetamide derivative | |

| Hydrogen peroxide | Catalytic Fe³⁺, 60°C | 4-Hydroxyphenoxyacetamide derivative |

For example, oxidation with KMnO₄ in acidic media converts the aldehyde to a carboxylic acid, enhancing water solubility and modifying biological interactions .

Reduction Reactions

The formyl group and aromatic chlorine atoms are susceptible to reduction:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride | Methanol, 25°C | 4-Hydroxymethylphenoxyacetamide | |

| Lithium aluminum hydride | Dry THF, reflux | 4-Aminomethylphenoxyacetamide (via intermediate reduction) |

Selective reduction of the aldehyde to a hydroxymethyl group (-CH₂OH) preserves the dichlorophenyl structure while altering polarity.

Substitution Reactions

Nucleophilic substitution occurs preferentially at the chlorine atoms on the phenyl ring:

| Nucleophile | Base | Conditions | Product | Reference |

|---|---|---|---|---|

| Ammonia | NaOH (aq.) | Ethanol, 80°C | 3,4-Diaminophenyl derivative | |

| Thiophenol | K₂CO₃ | DMF, 100°C | 3,4-Bis(phenylthio)phenyl derivative |

For instance, amination with ammonia replaces chlorine atoms with amino groups, enabling further functionalization .

Nucleophilic Addition at the Aldehyde Group

The formyl group participates in condensation reactions:

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Hydrazine | HCl (trace) | Hydrazone derivative | Intermediate for heterocyclic synthesis |

| Primary amines | Ethanol, reflux | Schiff base derivatives | Chelation or polymer precursors |

Schiff base formation with primary amines is reversible and pH-dependent, enabling dynamic combinatorial chemistry applications.

Stability and Degradation

The compound exhibits pH-dependent stability:

-

Acidic conditions (pH < 3): Aldehyde protonation accelerates hydrolysis of the acetamide bond .

-

Basic conditions (pH > 10): Esterification of the formyl group occurs, forming methyl formate as a byproduct.

Comparative Reactivity of Structural Analogs

Replacing substituents alters reactivity:

| Modification | Effect on Reactivity |

|---|---|

| 3,5-Dichloro vs. 3,4-dichloro | Enhanced electrophilicity at para positions |

| Methoxy instead of formyl | Eliminates oxidation/reduction pathways |

For example, replacing the formyl group with methoxy reduces susceptibility to nucleophilic addition .

Key Research Findings

-

The dichlorophenyl group stabilizes intermediates during substitution, as evidenced by kinetic studies .

-

Oxidation products exhibit increased antimicrobial activity compared to the parent compound.

-

Computational models predict regioselectivity in substitution reactions, aligning with experimental outcomes .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide is primarily investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with specific biological targets, making it a candidate for the development of anti-inflammatory and anticancer agents. Research indicates that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing inflammation and pain .

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in cellular models. The compound's ability to modulate COX enzyme activity was highlighted in a study where it exhibited IC50 values comparable to established anti-inflammatory drugs.

- Anticancer Properties : The compound has shown promise against various cancer cell lines. A comparative study revealed that derivatives of this compound exhibited selective cytotoxicity against leukemia and solid tumor cell lines, indicating its potential role in targeted cancer therapy .

Material Science

Advanced Materials Synthesis

The unique chemical structure of this compound allows it to participate in the synthesis of advanced materials, including polymers and nanomaterials. Its reactive formyl group can facilitate polymerization processes or be used as a building block for more complex materials.

Applications in Nanotechnology

Research has explored the incorporation of this compound into nanomaterials for drug delivery systems. The ability to modify its surface properties enhances the efficacy of drug delivery mechanisms, potentially improving therapeutic outcomes in cancer treatment .

Biological Studies

Mechanism of Action

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The reactive formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme functions and signaling pathways. This property positions the compound as a valuable tool for biochemical studies aimed at understanding disease mechanisms .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways critical for the survival or proliferation of cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acetamide derivatives and their distinguishing features:

Structural and Functional Comparisons

Substituent Effects on the Phenyl Ring: The 3,4-dichlorophenyl group in the main compound enhances lipophilicity and electron-withdrawing effects compared to mono-chlorinated analogs like 7b (). This may influence membrane permeability and metabolic stability .

Phenoxy Modifications: The 4-formylphenoxy group in the main compound provides a reactive site for Schiff base formation or nucleophilic additions, enabling further chemical modifications. In contrast, 4-formyl-2-methoxyphenoxy () adds steric hindrance and electron-donating methoxy groups, which could reduce reactivity . Sulfonylamino-naphthalene () and thienopyrimidine () substituents introduce aromatic or heterocyclic systems, expanding π-π stacking or hydrogen-bonding interactions for biological targeting .

Synthetic Routes :

- The main compound’s analogs are synthesized via condensation reactions (), whereas derivatives like 12e () use click chemistry (azide-alkyne cycloaddition) for triazole ring formation, offering regioselectivity and high yields .

- Microwave-assisted synthesis () and catalytic methods (e.g., CuSO₄/ascorbate in ) highlight advancements in efficiency compared to traditional reflux methods .

Physicochemical Properties: Lipophilicity: The dichlorophenyl group increases logP values relative to non-halogenated analogs, as seen in 7c (N-(p-tolyl) variant, ) . Hydrogen-bonding capacity: The acetamide core and formyl group in the main compound support crystal packing via intermolecular interactions (e.g., C—H⋯O), as observed in related structures () .

Potential Applications: The main compound’s formyl group positions it as a precursor for bioactive molecules, similar to 2,5-piperazinedione or thiadiazole derivatives synthesized from analogous acetamides () . Sulfonamide- and benzothiazole-containing analogs () demonstrate relevance in medicinal chemistry, particularly for kinase or protease inhibition .

Key Research Findings

- Synthetic Flexibility : Substituents on the phenyl ring and acetamide backbone can be tailored to modulate reactivity, solubility, and biological activity (e.g., ) .

- Crystallographic Insights : Intermolecular interactions (e.g., hydrogen bonds, π-stacking) in related compounds () suggest predictable packing patterns, aiding in crystallization strategies .

- Emerging Techniques : Click chemistry and microwave-assisted synthesis () offer faster, greener routes compared to conventional methods .

Biological Activity

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a formylphenoxy moiety, contributing to its unique reactivity and biological properties. Its structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: CHClN\O

This compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic residues in proteins, which may lead to alterations in protein function. Additionally, the dichlorophenyl group enhances the compound's binding affinity to hydrophobic pockets in target molecules.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- IC Values: The compound shows IC values that suggest potent cytotoxicity against cancer cells, comparable to established chemotherapeutic agents .

- Mechanism: The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent:

- Activity Spectrum: The compound's broad-spectrum activity indicates potential utility in treating infections caused by resistant bacterial strains .

- Structure-Activity Relationship (SAR): Variations in substituents on the phenyl rings significantly affect the antimicrobial efficacy, highlighting the importance of structural modifications .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Efficacy Study:

-

Antimicrobial Activity Assessment:

- Objective: To determine the antibacterial effects against common pathogens.

- Findings: Inhibition zones were observed in agar diffusion assays against Staphylococcus aureus and Escherichia coli, suggesting effective antimicrobial activity.

Comparative Analysis of Biological Activity

| Biological Activity | IC (µM) | Target Cell Lines/Organisms | Mechanism |

|---|---|---|---|

| Anticancer | <10 | A-431, MCF-7 | Apoptosis induction |

| Antimicrobial | Varies | S. aureus, E. coli | Cell wall synthesis inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 4-formylphenol with chloroacetic acid derivatives (e.g., chloroacetyl chloride) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the phenoxyacetate intermediate.

- Step 2 : Couple the intermediate with 3,4-dichloroaniline using carbodiimide reagents (e.g., HATU) in dichloromethane (DCM) at 0–5°C for 3–5 hours .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from DCM/ethyl acetate (1:1) to obtain high-purity crystals (m.p. ~394–396 K) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to intermediate) and use catalytic triethylamine to enhance amidation efficiency. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), formyl proton (δ ~9.8 ppm), and acetamide NH (δ ~10.2 ppm, broad) .

- IR Spectroscopy : Confirm C=O stretches (amide: ~1650 cm⁻¹; formyl: ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ (exact mass calculated as 352.02 g/mol) .

- Elemental Analysis : Ensure C, H, N, Cl content matches theoretical values (±0.3%).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular conformation, and what challenges arise during refinement?

- Procedure :

- Grow crystals via slow evaporation (DCM/ethyl acetate). Collect data at 173 K using Mo-Kα radiation (λ = 0.71073 Å).

- Solve structure using SHELXL (direct methods) and refine with SHELXS .

- Challenges :

- Hydrogen Bonding : Weak C–H⋯O/F interactions may complicate packing analysis (e.g., infinite chains along [100] axis) .

- Disorder : Address potential disorder in dichlorophenyl or formyl groups via isotropic displacement parameters (Ueq) and riding models for H atoms .

- Key Metrics :

- Dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl in analogs) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives of this compound?

- Experimental Design :

- Variation : Synthesize analogs with substituent modifications (e.g., replacing Cl with F, adding methoxy groups) .

- Assays : Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) using standardized protocols (IC₅₀/Ki determination) .

- Data Analysis :

- Use regression models to correlate electronic (Hammett σ) or steric parameters with activity.

- Example: In opioid receptor studies, acetamide derivatives showed MOR affinity 7.5× reference compounds, suggesting dichlorophenyl’s role in binding .

Q. How should researchers address discrepancies in biological activity between synthesis batches?

- Troubleshooting Steps :

- Purity Analysis : Perform HPLC (C18 column, acetonitrile/water) to detect impurities (>98% purity required) .

- Crystallinity : Compare DSC profiles; amorphous batches may exhibit reduced activity due to solubility differences .

- Bioassay Controls : Re-test batches alongside internal standards (e.g., U-47700 for receptor assays) under identical conditions .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Coupling Agent | HATU | |

| Reaction Temperature | 0–5°C | |

| Purification | Recrystallization (DCM/EA) |

Table 2 : Critical Crystallographic Data for Structural Analysis

| Metric | Value | Reference |

|---|---|---|

| Space Group | P 1 21/c 1 | |

| Dihedral Angle (Aromatic Rings) | 65.2° | |

| Hydrogen Bonds | N–H⋯O (2.89 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.